molecular formula C19H23NO2 B4621916 1-[2-(2-naphthyloxy)propanoyl]azepane

1-[2-(2-naphthyloxy)propanoyl]azepane

Cat. No. B4621916
M. Wt: 297.4 g/mol
InChI Key: JQBDFTOQPGQFAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 1-[2-(2-naphthyloxy)propanoyl]azepane often involves ring expansion methods, utilizing either thermal, photo-chemical, or microwave irradiation techniques. These processes can lead to the formation of various derivatives by manipulating five or six-membered compounds (Kaur, Garg, Malhi, & Sohal, 2021).

Molecular Structure Analysis

A detailed study on naphthalene diimides, which are structurally related to the naphthyloxy component, demonstrates the influence of molecular structure on solubility, self-assembly, and electronic properties. Such analysis is crucial for understanding the behavior of compounds in organic electronics and could be relevant to understanding the structural implications of 1-[2-(2-naphthyloxy)propanoyl]azepane (Chlebosz, Goldeman, Janus, Szuster, & Kiersnowski, 2023).

Chemical Reactions and Properties

Compounds with azepane and naphthalene moieties exhibit a wide range of reactions and possess significant pharmacological properties. Their structural diversity facilitates the discovery of new therapeutic agents, highlighting the importance of understanding the chemical behavior and reactivity of 1-[2-(2-naphthyloxy)propanoyl]azepane (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Physical Properties Analysis

The study of polymers with naphthalene units provides insights into the impact of molecular structure on physical properties like anti-abrasion, chemical resistance, and gas barrier characteristics. Understanding the crystallization behavior and morphological characteristics of such compounds is essential for predicting the physical properties of 1-[2-(2-naphthyloxy)propanoyl]azepane (Ding, Soccio, Lotti, Cavallo, & Androsch, 2019).

Chemical Properties Analysis

The review on substituted naphthalene derivatives, which are structurally related to the naphthyloxy component of the compound of interest, provides a comprehensive overview of their synthesis and the diverse biological activities they exhibit. This information is crucial for understanding the potential chemical properties of 1-[2-(2-naphthyloxy)propanoyl]azepane and its derivatives (Maheshwari & Hussain, 2023).

Scientific Research Applications

Synthesis and Catalysis

The research on compounds structurally related to 1-[2-(2-naphthyloxy)propanoyl]azepane highlights their potential applications in synthesis and catalysis. Notably, the alkylation reaction of 1-naphthol with epichlorohydrin, facilitated by base homogeneous and heterogeneous PTC catalysis, has been developed to produce high yields and remarkable selectivity of an important intermediate in the production of beta-blocker and antioxidant propranolol. This process underscores the pivotal role of catalysis in achieving improved purity of pharmaceutical ingredients (Jovanovic et al., 2006).

Kinetic Resolution in Drug Synthesis

The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents such as propranolol and nadoxolol, represents another application. By employing whole cell preparations containing enzymes from native sources, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol were obtained in highly optically pure form. This method demonstrates the integration of enzymatic resolution in the pharmaceutical synthesis process, offering a route to obtain optically active pharmaceuticals with improved efficiency and selectivity (Kapoor et al., 2003).

Organic Electron-transfer Oxidants

Naphthalene derivatives have been explored for their unique electron-transfer reduction behavior, showcasing their application in oxidative self-coupling of N,N-dialkylanilines. This approach provides a novel pathway for synthesizing benzidines, which are significant in dye manufacture and organic electronics. The utilization of naphthalene-1,8-diylbis(diphenylmethylium) for oxidative coupling demonstrates the potential of naphthalene derivatives in organic synthesis and materials science (Saitoh et al., 2006).

Luminescent Properties and Material Science

The reversible transformation and fluorescence modulation in polymorphic crystals of n-butylammonium 2-naphthalenesulfonate reveal the application of naphthalene derivatives in material science, particularly in the development of responsive luminescent materials. These materials can switch their luminescent properties through mechanical or thermal treatments, indicating their potential in creating stimuli-responsive materials for sensors and displays (Yamamoto et al., 2009).

properties

IUPAC Name

1-(azepan-1-yl)-2-naphthalen-2-yloxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(19(21)20-12-6-2-3-7-13-20)22-18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDFTOQPGQFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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